![molecular formula C17H24N2O4 B1304811 3-{[4-(Tert-butoxycarbonyl)piperazin-1-yl]methyl}benzoic acid CAS No. 500013-38-7](/img/structure/B1304811.png)

3-{[4-(Tert-butoxycarbonyl)piperazin-1-yl]methyl}benzoic acid

Vue d'ensemble

Description

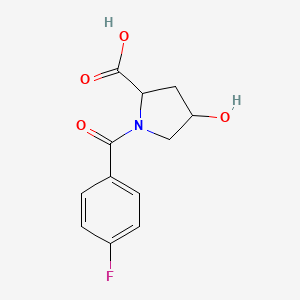

3-{[4-(Tert-butoxycarbonyl)piperazin-1-yl]methyl}benzoic acid is a compound that features a piperazine ring, which is a common moiety in many pharmaceuticals due to its versatility and the ability to participate in various chemical reactions. The tert-butoxycarbonyl group is a common protecting group used in peptide synthesis.

Synthesis Analysis

The synthesis of related piperazic acid derivatives can be achieved through various methods. For instance, the kinetic resolution of 5-benzyloxy-1-tert-butyldimethylsilyloxy-2-pentanol using Lipase TL at low temperatures can lead to high enantiomeric purity of the resulting alcohol and acetate, which can then be converted to piperazic acid derivatives through an intramolecular Mitsunobu reaction . Another method involves the amination of 4-iodo-2-methyl-6-nitroaniline to produce tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, which is an important intermediate for the synthesis of biologically active compounds .

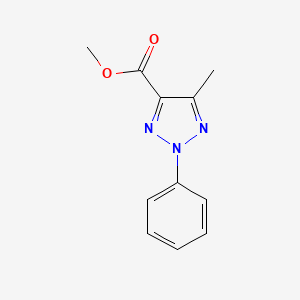

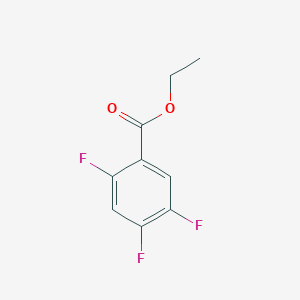

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be complex. For example, the crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid reveals that the piperazine ring adopts a chair conformation, and the dihedral angles between the piperazine and benzene rings are approximately 30 degrees . This information is crucial for understanding the three-dimensional arrangement of atoms in the molecule, which affects its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions. The Mannich reaction is one such reaction that can be used to prepare piperazine derivatives, as seen in the synthesis of a bis[3,5-di(tert-butyl)-1,2-benzoquinone] compound . The versatility of the piperazine ring allows it to be functionalized in multiple ways, making it a valuable scaffold in medicinal chemistry.

Physical and Chemical Properties Analysis

Applications De Recherche Scientifique

Synthesis and Characterization

Discovery of Novel Compounds : The compound has been used in the discovery of novel piperazine derivatives as potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors. These compounds show promise in reducing hepatic de novo fatty acid synthesis in rats, indicating potential applications in metabolic disorders (Chonan et al., 2011).

Crystal Structure Analysis : Studies on related structures, such as 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, have provided insights into the molecular conformation of these compounds, aiding in the understanding of their chemical behavior and potential interactions with biological targets (Faizi et al., 2016).

Role in Synthesis of Triazines : The compound has been utilized in the synthesis of triazines with potential cardiogenetic activity. A one-pot protocol was developed for swift functionalization of the 1,3,5-triazine core, showcasing the compound's utility in creating molecules with significant pharmacological potential (Linder et al., 2018).

Applications in Drug Development

Intermediate in Drug Synthesis : This compound serves as a crucial intermediate in the synthesis of drugs such as vandetanib, highlighting its importance in the pharmaceutical industry for developing treatments for various diseases (Wei et al., 2010).

Synthesis of Piperazine Derivatives : Piperazine derivatives synthesized using this compound have been explored for various biological activities, including antibacterial and anthelmintic properties. This underscores its role in the discovery and development of new therapeutic agents (Sanjeevarayappa et al., 2015).

Advanced Chemical Research

Formation of Novel Complexes : Research into the formation of Cu(II)–phenoxyl radical complexes from Cu(II)–phenolate complexes using derivatives of this compound provides a new model for studying enzyme mimetics, potentially offering insights into biochemical processes (Debnath et al., 2013).

Luminescent Properties of Polymers : The compound's derivatives have been used in synthesizing two-dimensional polymers with luminescent properties, indicating applications in materials science for developing novel optical materials (Zhang et al., 2019).

Safety And Hazards

The compound is considered hazardous. It may cause skin irritation, serious eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled . Safety precautions include wearing protective gloves, clothing, and eye/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Propriétés

IUPAC Name |

3-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O4/c1-17(2,3)23-16(22)19-9-7-18(8-10-19)12-13-5-4-6-14(11-13)15(20)21/h4-6,11H,7-10,12H2,1-3H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXJBKOKDFABTQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20383741 | |

| Record name | 3-{[4-(tert-Butoxycarbonyl)piperazin-1-yl]methyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[4-(Tert-butoxycarbonyl)piperazin-1-yl]methyl}benzoic acid | |

CAS RN |

500013-38-7 | |

| Record name | 3-{[4-(tert-Butoxycarbonyl)piperazin-1-yl]methyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B1304736.png)

acetate](/img/structure/B1304737.png)

![Ethyl 2-[(2-fluorobenzoyl)amino]acetate](/img/structure/B1304750.png)

![Ethyl 4-hydroxy-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B1304755.png)

![Ethyl 4-hydroxy-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B1304756.png)

![Ethyl 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylate](/img/structure/B1304760.png)

![2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile](/img/structure/B1304764.png)